molecular formula C11H10N2O3 B3204103 Methyl 1-acetylindazole-4-carboxylate CAS No. 1027991-36-1

Methyl 1-acetylindazole-4-carboxylate

Cat. No.: B3204103
CAS No.: 1027991-36-1
M. Wt: 218.21 g/mol
InChI Key: MMKDEAKAESYKJO-UHFFFAOYSA-N
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Description

Methyl 1-acetylindazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-acetylindazole-4-carboxylate typically involves the reaction of 1-acetylindazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetylindazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

Methyl 1-acetylindazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Materials Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of methyl 1-acetylindazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The indazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-Methylindazole: A simpler indazole derivative with potential biological activity.

    Indazole-3-carboxylic acid: Another indazole derivative with applications in medicinal chemistry.

Uniqueness

Methyl 1-acetylindazole-4-carboxylate is unique due to the presence of both acetyl and carboxylate functional groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic benefits.

Properties

IUPAC Name

methyl 1-acetylindazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-10-5-3-4-8(11(15)16-2)9(10)6-12-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKDEAKAESYKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC(=C2C=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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